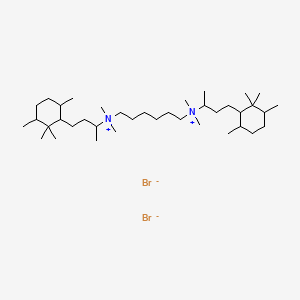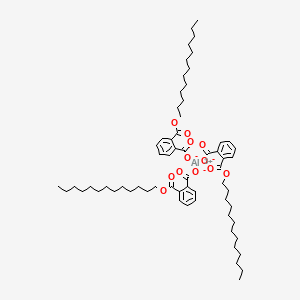
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt is a chemical compound that belongs to the class of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is formed by the esterification of 1,2-benzenedicarboxylic acid with tridecyl alcohol, followed by the formation of an aluminum salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, monotridecyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with tridecyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. The aluminum salt formation can be achieved by reacting the ester with an aluminum compound such as aluminum chloride or aluminum sulfate under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield 1,2-benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and tridecyl alcohol.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarboxylic acid, monotridecyl ester, aluminum salt involves its interaction with biological molecules and cellular pathways. As a plasticizer, it can integrate into polymer matrices, altering their physical properties. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The aluminum salt component may also play a role in its overall activity, influencing its solubility and reactivity.
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, monotridecyl ester, aluminum salt can be compared with other phthalates and their aluminum salts:
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar ester but with a different alcohol component.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Contains two ester groups with different alcohols.
1,2-Benzenedicarboxylic acid, monobutyl ester: A simpler ester with a shorter alcohol chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their ester groups.
Propriétés
Numéro CAS |
67952-97-0 |
|---|---|
Formule moléculaire |
C63H93AlO12 |
Poids moléculaire |
1069.4 g/mol |
Nom IUPAC |
aluminum;2-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/3C21H32O4.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h3*12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;;;+3/p-3 |
Clé InChI |
AOBDHTCOQZZDTN-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


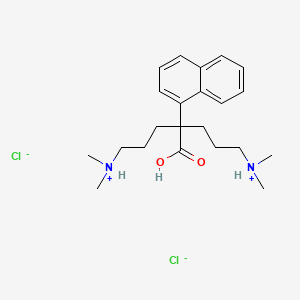

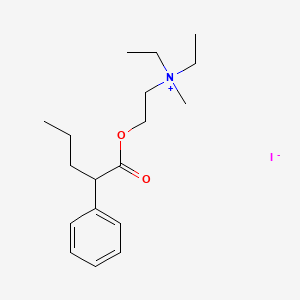
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
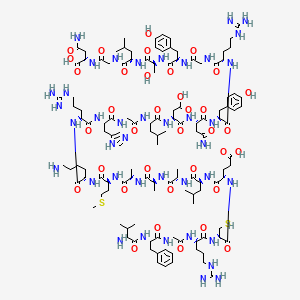
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)

![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)


